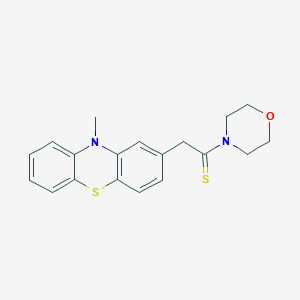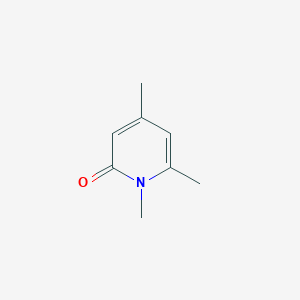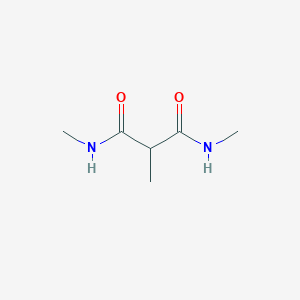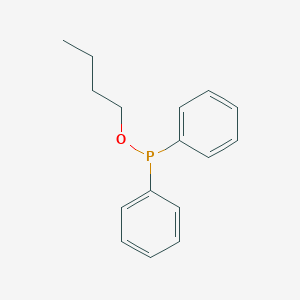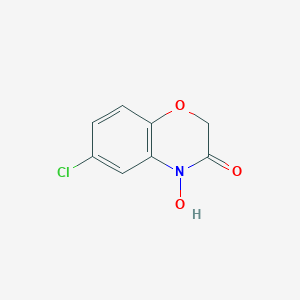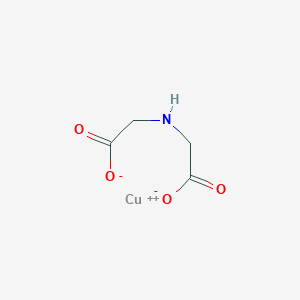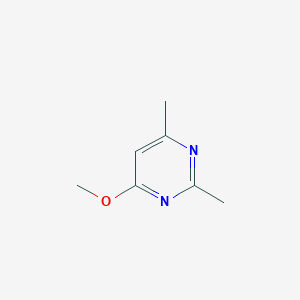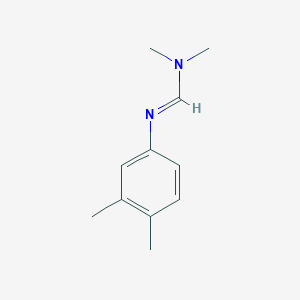
Titanium monoboride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium monoboride (TiB) is a ceramic compound that has gained attention in the scientific community due to its unique properties. It is a refractory material that has a high melting point, excellent hardness, and good electrical conductivity. This makes it an ideal material for various applications such as cutting tools, wear-resistant coatings, and high-temperature components.
Scientific Research Applications
Titanium monoboride has been extensively studied for its unique properties and potential applications. It has been used as a cutting tool material due to its high hardness and wear resistance. It has also been used as a coating material for high-temperature components in gas turbines and rocket engines. Additionally, it has been studied for its potential use in nuclear reactors as a neutron absorber and in electronic devices as a conductor.
Mechanism Of Action
The mechanism of action of titanium monoboride depends on its application. As a cutting tool material, it works by maintaining its hardness and wear resistance at high temperatures, resulting in longer tool life. As a coating material, it protects high-temperature components from oxidation and corrosion. As a neutron absorber in nuclear reactors, it absorbs neutrons and prevents them from causing damage to the reactor. As a conductor in electronic devices, it allows for the flow of electrical current.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of titanium monoboride. However, it has been shown to be biocompatible and non-toxic, making it a potential material for medical implants and devices.
Advantages And Limitations For Lab Experiments
The advantages of using titanium monoboride in lab experiments include its high hardness, wear resistance, and electrical conductivity. This makes it an ideal material for cutting tools, coatings, and electronic devices. However, its high melting point and difficulty in synthesis can be a limitation in some experiments.
Future Directions
There are several future directions for titanium monoboride research. One area of interest is its use in medical implants and devices due to its biocompatibility and non-toxicity. Another area of interest is its use as a neutron absorber in nuclear reactors. Additionally, further research can be conducted on its electrical and thermal properties for potential use in electronic and high-temperature applications.
Conclusion:
Titanium monoboride is a unique ceramic compound that has gained attention for its excellent properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this material can lead to new discoveries and applications in various fields.
Synthesis Methods
Titanium monoboride can be synthesized through different methods such as solid-state reaction, combustion synthesis, and chemical vapor deposition. The solid-state reaction involves the reaction of titanium and boron in a furnace at high temperatures. The combustion synthesis method involves the exothermic reaction of titanium and boron in a combustion chamber, resulting in the formation of Titanium monoboride. The chemical vapor deposition method involves the decomposition of a precursor gas containing titanium and boron in a reactor at high temperatures. The choice of synthesis method depends on the desired properties and the intended application of the material.
properties
CAS RN |
12007-08-8 |
|---|---|
Product Name |
Titanium monoboride |
Molecular Formula |
BTi |
Molecular Weight |
58.68 g/mol |
IUPAC Name |
boranylidynetitanium |
InChI |
InChI=1S/B.Ti |
InChI Key |
QDMRQDKMCNPQQH-UHFFFAOYSA-N |
SMILES |
B#[Ti] |
Canonical SMILES |
B#[Ti] |
Other CAS RN |
12007-08-8 |
synonyms |
titanium monoboride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



